Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
“Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a chemical compound. It’s a derivative of isoquinoline, a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular formula of this compound is C15H18F3NO5S. It contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms .Scientific Research Applications
Synthetic Applications and Environmental Concerns
Synthetic Methodologies and Environmental Degradation
- The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor is discussed, demonstrating the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into less harmful substances. This method shows potential for environmental remediation of MTBE, a compound structurally related to the query compound, and highlights the importance of developing novel synthetic pathways and degradation techniques for environmental pollutants (Hsieh et al., 2011).
Antioxidant Applications
- The study on synthetic phenolic antioxidants (SPAs) addresses the environmental occurrence, human exposure, and toxicity of these compounds. Although the specific compound is not directly related to SPAs, the methodologies used for analyzing the environmental impact and human exposure to SPAs could be applicable to similar research involving various organic compounds, including the one of interest (Liu & Mabury, 2020).
Applications in Organic Synthesis
- The use of trifluoromethanesulfonic acid in organic synthesis is reviewed, showcasing its role in facilitating various reactions such as electrophilic aromatic substitution and formation of carbon-heteroatom bonds. This acid, due to its strong protonating power, enables the generation of cationic species from organic molecules, which could be relevant in reactions involving the compound (Kazakova & Vasilyev, 2017).
Environmental Biodegradability of Related Compounds
- Research on the microbial degradation of polyfluoroalkyl chemicals provides insights into the environmental fate, degradation pathways, and potential toxicological effects of these compounds. This information is crucial for understanding how structurally complex chemicals, possibly including the compound of interest, behave in the environment and how they can be effectively managed or remediated (Liu & Avendaño, 2013).
properties
IUPAC Name |
tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5S/c1-14(2,3)23-13(20)19-7-6-10-8-12(5-4-11(10)9-19)24-25(21,22)15(16,17)18/h4-5,8H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJUKWVEYQBUID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435513 | |
Record name | tert-Butyl 6-[(trifluoromethanesulfonyl)oxy]-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
CAS RN |
158984-84-0 | |
Record name | tert-Butyl 6-[(trifluoromethanesulfonyl)oxy]-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.